Methyl(diphenoxy)alumane
Description
Structure
2D Structure
Properties
CAS No. |
130168-46-6 |
|---|---|
Molecular Formula |
C13H13AlO2 |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
methyl(diphenoxy)alumane |
InChI |
InChI=1S/2C6H6O.CH3.Al/c2*7-6-4-2-1-3-5-6;;/h2*1-5,7H;1H3;/q;;;+2/p-2 |
InChI Key |
FCUCJXXFUVRUTR-UHFFFAOYSA-L |
Canonical SMILES |
C[Al](OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Catalytic Applications of Methyl Diphenoxy Alumane in Polymerization Science
Methyl(diphenoxy)alumane as a Component in Olefin Polymerization Catalyst Systems
Organoaluminum compounds are crucial components in many olefin polymerization catalyst systems, acting as co-catalysts or activators for transition metal pre-catalysts. While compounds like methylaluminoxane (B55162) (MAO) are extensively studied and widely used, information on this compound in this role is not prevalent in readily accessible research.
Activation Mechanisms of Transition Metal Pre-catalysts (e.g., Ziegler-Natta, Metallocene, ATRP)
The activation of transition metal pre-catalysts, such as Ziegler-Natta and metallocene systems, by an organoaluminum co-catalyst is a critical step in initiating polymerization. This process typically involves the alkylation of the transition metal center and the formation of a cationic active species. google.comlibretexts.org For instance, in metallocene catalysis, the co-catalyst abstracts a ligand from the metallocene precursor to generate a coordinatively unsaturated, electrophilic metal center that can then coordinate and insert olefin monomers. nih.govnumberanalytics.com
Detailed studies explicitly outlining the activation mechanisms of Ziegler-Natta, metallocene, or Atom Transfer Radical Polymerization (ATRP) pre-catalysts by this compound are not found in the surveyed literature. While the fundamental principles of activation by organoaluminum compounds are well-established, the specific interactions, kinetics, and efficiency of this compound in these processes remain uncharacterized.
Role in Initiator Systems for Homogeneous Catalysis
Specific research detailing the role of this compound within initiator systems for homogeneous catalysis is not available. Its bulky phenoxy ligands would likely influence its solubility, Lewis acidity, and steric environment around the active center, but without experimental data, any discussion on its precise role would be purely speculative.
Comparative Analysis with Established Organoaluminum Activators (e.g., Methylaluminoxane, MAO)
A comparative analysis is essential to understand the potential advantages or disadvantages of a novel co-catalyst. MAO is a well-established activator known for its high activity in metallocene-catalyzed polymerization. researchgate.netwikipedia.org
Differences in Activation Efficiency and Co-catalyst Function
The efficiency of an activator is a measure of its ability to generate active catalytic centers. This is influenced by factors such as its Lewis acidity and its ability to scavenge impurities. MAO is known to perform multiple functions, including alkylation, activation, and scavenging. wikipedia.org A direct comparison of the activation efficiency and co-catalyst function of this compound with MAO requires dedicated experimental studies, which are currently not documented in the literature.
Structural Aspects Influencing Co-catalytic Performance
The structure of an organoaluminum activator is intrinsically linked to its performance. The oligomeric and complex structure of MAO is thought to be crucial for its high activity. wikipedia.org For this compound, the presence of two bulky phenoxy groups attached to the aluminum atom would create a distinct steric and electronic environment compared to the methyl groups in MAO. These structural differences would presumably affect its interaction with the pre-catalyst and the growing polymer chain. However, without specific research findings, the precise influence of these structural aspects on its co-catalytic performance remains an open question.
Specific Polymerization Processes Mediated by this compound
Detailed reports on specific polymerization processes, such as the synthesis of particular polyolefins or other polymers, where this compound is the primary or sole co-catalyst, are not present in the reviewed scientific literature. Consequently, providing data tables with research findings on such processes is not possible at this time.
Information on "this compound" is Not Available in Publicly Accessible Scientific Literature
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Reactivity and Mechanistic Investigations of Methyl Diphenoxy Alumane in Organic Synthesis
Mechanistic Insights into Reaction Pathways and Intermediates
A thorough understanding of a reagent's mechanism of action is crucial for its effective application and for the rational design of new synthetic methodologies. This typically involves the identification of the active species responsible for the chemical transformation, the characterization of transition states, and the study of reaction kinetics.
Elucidation of Active Species and Transition States
Kinetic Studies and Reaction Order Determinations
Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate-determining step and the molecularity of the reaction. By determining the reaction order with respect to the reactants and catalyst, one can infer the composition of the transition state. To date, there are no published kinetic studies or reaction order determinations specifically for reactions mediated by Methyl(diphenoxy)alumane. Such data would be invaluable in constructing a plausible mechanistic model for its reactivity.
Stereochemical Outcomes and Diastereoselectivity in Reactions
The stereochemical outcome of a reaction is a critical aspect of modern organic synthesis. Chiral Lewis acids and reagents are widely employed to control the stereochemistry of newly formed chiral centers. While the phenoxy ligands of this compound could potentially influence the stereochemical course of a reaction, for instance, through steric interactions in the transition state, there is a lack of experimental data to support any specific claims about its diastereoselectivity. Reports on the application of this specific reagent in asymmetric synthesis and detailed analyses of the resulting stereochemical outcomes are currently absent from the literature.
Advanced Spectroscopic and Structural Analysis of Methyl Diphenoxy Alumane Systems
Elucidation of Molecular and Electronic Structures
The molecular and electronic identity of Methyl(diphenoxy)alumane is best understood by combining insights from solution-state and solid-state analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. mdpi.com For this compound, ¹H and ¹³C NMR would provide definitive evidence of its constituent parts. Organoaluminum compounds are often involved in dynamic equilibria in solution between monomeric, dimeric, and trimeric forms. capes.gov.br The observed NMR signals would represent a weighted average of these species, though the dimeric form is often favored.
¹H NMR Spectroscopy : The proton spectrum is expected to show two main sets of signals. A high-field signal, typically a sharp singlet, would correspond to the protons of the methyl group directly bonded to the aluminum atom (Al-CH₃). Its upfield chemical shift (predicted around -0.5 to 0.5 ppm) is a characteristic feature due to the electropositive nature of aluminum. The protons of the two phenoxy groups would appear in the aromatic region (typically 6.5-7.5 ppm), exhibiting complex splitting patterns corresponding to the ortho, meta, and para positions.
¹³C NMR Spectroscopy : In the proton-decoupled ¹³C NMR spectrum, a single, high-field resonance would be expected for the methyl carbon (Al-CH₃), typically between -10 and 0 ppm. scielo.br The phenoxy ligands would give rise to four distinct signals in the aromatic region (110-160 ppm): one for the ipso-carbon (the carbon bonded to oxygen), and one each for the ortho, meta, and para carbons. scielo.br The precise chemical shifts provide insight into the electronic environment of the molecule. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Al-CH₃ | -0.5 to 0.5 | Singlet (s) |
| ortho-C₆H₅O | 7.0 - 7.4 | Doublet (d) or Multiplet (m) | |
| meta-C₆H₅O | 6.7 - 7.0 | Triplet (t) or Multiplet (m) | |
| para-C₆H₅O | 6.8 - 7.2 | Triplet (t) or Multiplet (m) | |
| ¹³C | Al-CH₃ | -10 to 0 | Singlet (s) |
| ipso-C₆H₅O | 155 - 165 | Singlet (s) | |
| ortho-C₆H₅O | 120 - 130 | Singlet (s) | |
| meta-C₆H₅O | 115 - 125 | Singlet (s) | |
| para-C₆H₅O | 122 - 132 | Singlet (s) |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystal, including bond lengths and angles. nih.gov Organoaluminum alkoxides and phenoxides, such as this compound, commonly exist in the solid state as dimers or trimers to satisfy the coordination requirements of the aluminum center.
For this compound, the expected solid-state structure is a dimer, [MeAl(OPh)₂]₂ . In this arrangement, two this compound units are linked by a pair of bridging phenoxy ligands. This forms a central, planar four-membered ring consisting of two aluminum atoms and two oxygen atoms (Al₂O₂). Each aluminum atom is rendered tetracoordinate, bonded to one terminal methyl group, one terminal phenoxy group, and two bridging oxygen atoms from the phenoxy ligands.
While the specific crystal structure for this compound is not publicly available, the structure of the closely related Dimethylaluminum phenoxide dimer, [Me₂Al(μ-OPh)]₂ , provides an excellent model for the molecular architecture. researchgate.net
Table 2: Representative Crystallographic Data for an Analogous Dimeric Aluminum Phenoxide, [Me₂Al(μ-OPh)]₂ researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.127(2) |
| b (Å) | 8.491(2) |
| c (Å) | 17.299(4) |
| Al-O (bridging) bond length (Å) | ~1.85-1.87 |
| Al-C (terminal) bond length (Å) | ~1.95 |
| Al···Al distance (Å) | ~2.83 |
| O-Al-O angle (°) | ~85 |
| Al-O-Al angle (°) | ~95 |
Data derived from the known structure of Dimethylaluminum phenoxide dimer. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net IR and Raman are complementary: vibrations that cause a change in dipole moment are IR active, while those that cause a change in polarizability are Raman active. nih.gov
For this compound, the spectra would be dominated by vibrations of the Al-C, Al-O, and phenoxy ligand moieties.
Al-O and Al-C Vibrations : The Al-O stretching vibrations are typically found in the 500-700 cm⁻¹ region. In the dimeric structure, one would expect to distinguish between vibrations of the terminal Al-O bonds and the bridging Al-O-Al system. The Al-C stretch is expected in a similar region, typically around 600-700 cm⁻¹.
Phenoxy Group Vibrations : The phenoxy groups will show characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Methyl Group Vibrations : The methyl group will exhibit C-H stretching modes between 2850 and 3000 cm⁻¹. nih.gov
Table 3: Predicted Principal Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Primary Technique |
| C-H Stretch (Aromatic) | C₆H₅-O | 3020 - 3100 | IR, Raman |
| C-H Stretch (Aliphatic) | Al-CH₃ | 2850 - 3000 | IR, Raman |
| C=C Stretch (Aromatic Ring) | C₆H₅-O | 1400 - 1600 | IR, Raman |
| C-O Stretch | Al-O-C | 1200 - 1300 | IR |
| Al-O Stretch (Bridging/Terminal) | Al-O | 500 - 700 | IR, Raman |
| Al-C Stretch | Al-C | 600 - 700 | Raman |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about molecular weight and structure. For reactive organometallic compounds, soft ionization techniques like Electrospray Ionization (ESI) are often employed to minimize fragmentation and observe parent ions. acs.org
For this compound, mass spectrometry would likely reveal ions corresponding to the dimeric species, [MeAl(OPh)₂]₂, as well as potential monomeric ions, depending on the conditions. The high-resolution mass spectrum would confirm the elemental composition.
The fragmentation of the dimeric ion would proceed through characteristic pathways for aluminum alkoxides and phenoxides. acs.orggoogle.com Common fragmentation processes would include:
Loss of a Methyl Radical : The loss of a ·CH₃ group from the dimeric ion would be a primary fragmentation step.
Loss of a Phenoxy Radical : Cleavage of an aluminum-oxygen bond could lead to the loss of a ·OPh radical.
Loss of Neutral Molecules : Elimination of stable neutral molecules such as methane (B114726) (CH₄) or phenol (B47542) (PhOH) from the parent ion or subsequent fragments is also a plausible pathway.
Cleavage of the Dimer : The central Al₂O₂ core could cleave to produce monomeric fragment ions.
Advanced Analytical Techniques for Purity and Composition Assessment
Ensuring the purity and correct stoichiometry of organoaluminum reagents is critical for their reliable use in chemical reactions. rsc.org Several advanced analytical techniques are employed for this purpose.
Elemental Analysis : This is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and aluminum in a sample. The experimental values are compared against the calculated theoretical percentages for the proposed formula (C₁₃H₁₃AlO₂) to establish bulk purity and confirm stoichiometry.
Chromatographic Methods : Direct analysis of highly reactive organoaluminum compounds by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is challenging due to their sensitivity to air, moisture, and active sites in the chromatographic column. However, these methods can be invaluable for analyzing the purity of starting materials (e.g., phenol) or for quantifying organic byproducts after the organoaluminum reagent has been quenched or derivatized. acs.org
Titration Methods : Chemical titration remains a robust method for determining the concentration of active organoaluminum species in solution. google.com For instance, titration with a known reagent that reacts specifically with the Al-C or Al-O bonds can provide an accurate measure of the compound's concentration.
Theoretical and Computational Studies on Methyl Diphenoxy Alumane Chemistry
Electronic Structure Calculations for Ground and Excited States
Electronic structure calculations are fundamental to understanding the behavior of a molecule. They provide information about the distribution of electrons, the nature of chemical bonds, and the energies of different molecular states.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net For Methyl(diphenoxy)alumane, DFT calculations would typically be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. These calculations can predict key structural parameters such as bond lengths and angles.
For instance, a DFT study on a related aluminum phenoxide complex provided insights into the Al-O bond lengths and the coordination geometry around the aluminum center. ub.edu In a hypothetical DFT optimization of this compound, one would expect to obtain data similar to that presented in Table 1. The calculations would likely show a distorted tetrahedral geometry around the aluminum atom, consistent with many organoaluminum compounds. researchgate.net
Furthermore, DFT can be used to map out the potential energy surface of the molecule, identifying not only the ground state but also various isomers and their relative energies. This information is crucial for understanding the molecule's stability and the likelihood of conformational changes.
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound This table presents illustrative data based on typical values for related organoaluminum compounds.
| Parameter | Value |
| Al-C Bond Length (Å) | 1.95 |
| Al-O Bond Length (Å) | 1.78 |
| C-Al-O Bond Angle (°) | 110.5 |
| O-Al-O Bond Angle (°) | 108.0 |
| Al-O-C (Phenyl) Angle (°) | 125.0 |
Data is hypothetical and for illustrative purposes.
While DFT is highly effective, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide even higher accuracy for electronic structure determination. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, are often used to benchmark the results from DFT calculations.
For a molecule like this compound, high-accuracy ab initio calculations would be valuable for precisely determining properties like ionization potential, electron affinity, and the energies of excited electronic states. These calculations would provide a deeper understanding of the nature of the Al-C and Al-O bonds, including the degree of covalent versus ionic character. compmatphys.org Studies on related systems have shown that the bonding in aluminum aryloxides involves a significant covalent contribution. rice.edu
Investigation of Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate species, and determining the energy barriers that govern reaction rates.
Understanding the reactivity of this compound, for example in polymerization catalysis or as a Lewis acid, requires the characterization of transition state structures and the calculation of activation energies. DFT is commonly used for this purpose. By locating the transition state on the potential energy surface, which is a first-order saddle point, chemists can understand the geometry of the molecule at the peak of the reaction barrier.
For a hypothetical reaction involving this compound, such as its interaction with a carbonyl compound, computational chemists would model the reaction pathway. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. For example, computational studies on the interaction of sterically crowded aluminum aryloxides with benzophenone have elucidated the thermodynamics of complex formation. rice.edu
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound This table presents hypothetical data for a reaction with a generic substrate.
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Lewis Acid Adduct Formation | TS1 | 5.2 |
| Methyl Group Transfer | TS2 | 18.7 |
Data is hypothetical and for illustrative purposes.
While static calculations on the potential energy surface are informative, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, with forces often calculated using quantum mechanical methods (ab initio MD) or pre-parameterized force fields.
For this compound, MD simulations could be used to study its behavior in solution, including its interaction with solvent molecules and its aggregation state. mdpi.com For instance, simulations could reveal how the phenoxy groups rotate and how the molecule interacts with other monomers to form dimers or larger oligomers. Reactive MD simulations, using force fields like ReaxFF, could even model chemical reactions, such as the initial stages of polymerization, providing a time-resolved picture of the process. psu.edusemanticscholar.org Studies on the oxidation of aluminum nanoparticles have demonstrated the power of reactive MD in understanding complex chemical transformations. psu.edusemanticscholar.orgnih.gov
Prediction of Spectroscopic Properties and Reactivity Trends
A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the interpretation of experimental data and the identification of unknown compounds.
Computational methods can predict various types of spectra, including NMR, IR, and UV-Vis. For this compound, predicting the 1H, 13C, and 27Al NMR spectra would be particularly valuable. chemaxon.comacdlabs.com DFT calculations of NMR shielding tensors can be used to predict chemical shifts with a reasonable degree of accuracy. rsc.org Such predictions have been successfully applied to complex organoaluminum species like methylaluminoxane (B55162) (MAO), helping to assign spectral features to different aluminum coordination environments. rsc.org
Table 3: Hypothetical Predicted 27Al NMR Chemical Shift for this compound
| Coordination Environment | Predicted 27Al Chemical Shift (ppm) |
| Four-coordinate Al | 150 - 170 |
Data is hypothetical and based on typical ranges for related compounds.
Furthermore, computational models can predict reactivity trends across a series of related compounds. By systematically varying the substituents on the phenoxy ligands, for example, one could computationally screen for derivatives of this compound with enhanced catalytic activity or altered Lewis acidity. This in silico design approach can significantly accelerate the discovery of new and improved reagents and catalysts. Hirshfeld surface analysis and molecular electrostatic potential mapping are techniques that have been used to understand and predict the reactivity of organoaluminum phenoxide systems. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis for Catalytic Performance
A comprehensive review of existing scientific literature indicates that specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on this compound for its catalytic performance have not been extensively reported. QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. ijnrd.orgfiveable.me This approach is widely used in drug discovery and environmental toxicology to predict the activity of new compounds. ijnrd.orgnih.gov
Hypothetical QSAR Model Development:
A theoretical QSAR study for this compound would involve the following key steps:
Data Set Compilation: A series of structurally related organoaluminum compounds, including this compound with various substitutions on the phenoxy ligands, would be synthesized. Their catalytic performance, for instance, in olefin polymerization or other organic transformations, would be experimentally measured. acs.org This catalytic activity would serve as the dependent variable in the QSAR model.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding the Lewis acidity of the aluminum center, which is a key factor in catalysis. nih.govacs.org
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es). nih.gov The steric hindrance around the aluminum center can significantly influence substrate binding and catalytic turnover.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.
Thermodynamic Descriptors: Properties like the heat of formation and Gibbs free energy can also be correlated with catalytic activity. qsardb.org
Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN) would be employed to develop a mathematical equation that links the calculated descriptors to the measured catalytic activity. ijnrd.org The predictive power of the resulting QSAR model would then be rigorously validated using internal and external validation techniques.
Illustrative Data for a Hypothetical QSAR Study:
The following interactive table provides a hypothetical dataset that could be used to develop a QSAR model for a series of substituted this compound catalysts. The catalytic activity is represented as the logarithm of the turnover frequency (log TOF).
| Compound | Substituent (R) | log TOF | HOMO Energy (eV) | LUMO Energy (eV) | Steric Parameter (Es) |
| 1 | H | 2.5 | -6.2 | -1.5 | -0.01 |
| 2 | 4-CH₃ | 2.7 | -6.1 | -1.4 | -1.24 |
| 3 | 4-OCH₃ | 2.9 | -5.9 | -1.3 | -0.55 |
| 4 | 4-Cl | 2.3 | -6.4 | -1.7 | -0.97 |
| 5 | 4-NO₂ | 2.1 | -6.8 | -2.1 | -1.01 |
| 6 | 2,6-(CH₃)₂ | 2.2 | -6.0 | -1.3 | -2.48 |
Interpretation of Hypothetical QSAR Findings:
A successful QSAR model derived from such data could reveal important structure-activity relationships. For instance, it might demonstrate that:
Electron-donating substituents on the phenoxy rings increase the electron density at the aluminum center, leading to enhanced catalytic activity. This would be reflected in a positive correlation with descriptors like the HOMO energy.
Increased steric bulk around the aluminum atom negatively impacts catalytic performance by hindering substrate access. This would be shown by a negative correlation with steric parameters.
Such a validated QSAR model would be a powerful predictive tool, enabling the in-silico design of novel, more efficient organoaluminum catalysts for various chemical transformations, thereby reducing the need for extensive and time-consuming experimental synthesis and testing. fiveable.me
Future Directions and Emerging Research Avenues for Methyl Diphenoxy Alumane
Development of Novel Catalytic Systems
Organoaluminum compounds are well-established as crucial components in various catalytic systems, most notably as co-catalysts in Ziegler-Natta polymerization for the production of polyolefins. numberanalytics.comlibretexts.org The future for Methyl(diphenoxy)alumane likely lies in the development of more sophisticated and specialized catalytic systems.
Research could be directed towards creating single-site catalysts where the phenoxy ligands on the aluminum center can be modified to control the catalyst's steric and electronic properties. This would allow for greater precision in polymerization reactions, potentially leading to polymers with highly specific tacticities and molecular weight distributions. numberanalytics.com Another avenue is the exploration of its use in ring-opening polymerization (ROP) of cyclic monomers like lactones and epoxides. wikipedia.orgnih.gov The Lewis acidic nature of the aluminum center in this compound could be harnessed to activate these monomers for polymerization, leading to the synthesis of biodegradable polyesters and other functional polymers. icm.edu.pl
| Potential Catalytic Application | Monomer Type | Potential Polymer Product |
| Olefin Polymerization | Ethylene, Propylene | Polyethylene (B3416737), Polypropylene |
| Ring-Opening Polymerization | Lactide, Caprolactone | Polylactic acid (PLA), Polycaprolactone (PCL) |
| Asymmetric Catalysis | Prochiral substrates | Chiral alcohols, amines |
Exploration of New Synthetic Applications
Beyond polymerization, organoaluminum compounds are versatile reagents in organic synthesis. numberanalytics.comchemscene.com Future research on this compound could unveil its utility in a variety of synthetic transformations. Its role as a Lewis acid can be exploited in Friedel-Crafts alkylations and acylations, offering a milder alternative to traditional catalysts.
Furthermore, the methyl group attached to the aluminum could potentially participate in nucleophilic addition reactions to carbonyl compounds, similar to Grignard reagents. The diphenoxy groups, however, would modulate its reactivity, possibly leading to higher selectivity. The development of new synthetic methodologies centered around this compound could provide novel pathways to complex organic molecules, including pharmaceuticals and fine chemicals. numberanalytics.com
| Synthetic Reaction Type | Substrate | Product Type |
| Friedel-Crafts Alkylation | Aromatic compounds | Alkylated aromatics |
| Aldol Reactions | Aldehydes, Ketones | β-hydroxy carbonyls |
| Michael Additions | α,β-unsaturated carbonyls | 1,5-dicarbonyl compounds |
Integration with Sustainable Chemistry Principles
The principles of green chemistry are increasingly guiding chemical research and industrial processes. fiveable.mesolubilityofthings.com The future development of this compound should be closely aligned with these principles. One key aspect is the development of catalytic applications that maximize atom economy, a measure of how efficiently reactants are converted to the final product. acs.org Catalytic processes, by their nature, contribute to this goal by reducing the need for stoichiometric reagents. solubilityofthings.com
Research efforts could also focus on designing processes that utilize this compound in greener solvent alternatives or even in solvent-free conditions. mit.edu Furthermore, exploring the use of this compound in the conversion of biomass-derived feedstocks into valuable chemicals and materials would be a significant step towards a more sustainable chemical industry. numberanalytics.com The recyclability of the catalyst system would also be a critical area of investigation to minimize waste and environmental impact. numberanalytics.com
Advanced Materials Science Applications Beyond Traditional Polymers
The utility of organoaluminum compounds extends into the realm of advanced materials science. numberanalytics.com They have been employed as precursors for the synthesis of materials like aluminum oxide nanoparticles and thin films. numberanalytics.com this compound could serve as a valuable precursor in chemical vapor deposition (CVD) or sol-gel processes to create bespoke alumina-based materials. The phenoxy ligands could influence the decomposition pathway, potentially allowing for the formation of materials with unique morphologies and properties.
These advanced materials could find applications in electronics as dielectric layers, in catalysis as high-surface-area supports, or in protective coatings. The ability to tune the properties of the final material by modifying the precursor molecule makes this compound a promising candidate for future materials science research.
Q & A
Q. What are the recommended synthetic routes for Methyl(diphenoxy)alumane, and how can reaction conditions be optimized for yield?
this compound can be synthesized via organoaluminum reactions, such as the controlled addition of diphenol derivatives to methylaluminum precursors. A representative method involves using anhydrous dichloromethane under inert atmospheres (e.g., nitrogen or argon) at low temperatures (-78°C) to minimize side reactions. Stoichiometric ratios of reactants and dropwise addition of alumane reagents (e.g., bis(2-methylpropyl)alumane) are critical for yield optimization . Post-reaction quenching with water or alcohols should be performed cautiously to avoid decomposition.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Key techniques include:
- 27Al NMR : To confirm aluminum coordination and detect paramagnetic impurities.
- FTIR : For identifying Al-O-C (diphenoxy) and Al-CH3 vibrational modes.
- X-ray crystallography : To resolve steric effects of the diphenoxy ligands.
- Elemental analysis : To validate stoichiometry. Comparative studies with reference standards (e.g., chloro(dimethyl)alumane) are recommended to validate spectral assignments .
Q. What solvent systems are compatible with this compound to prevent decomposition?
Anhydrous, aprotic solvents like dichloromethane, hexane, or toluene are preferred. Polar solvents (e.g., THF) may coordinate to aluminum, altering reactivity. Storage at low temperatures (-20°C) under inert gas is advised to minimize hydrolysis or oxidation .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Use gloveboxes or Schlenk lines to avoid moisture/oxygen exposure. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Spills should be neutralized with dry sand or inert absorbents, followed by disposal as hazardous waste .
Advanced Research Questions
Q. How does this compound participate in frustrated Lewis pair (FLP) chemistry, and what implications does this have for hydrogenation catalysis?
this compound acts as a Lewis acid in FLP systems, pairing with sterically hindered bases (e.g., phosphines) to heterolytically cleave H2. The diphenoxy ligands enhance Lewis acidity while providing steric bulk to prevent direct acid-base adduct formation. This reactivity enables hydrogenation of unsaturated substrates (e.g., alkenes) under mild conditions. Comparative studies with borane-based FLPs are needed to assess hydride transfer efficiency .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or M06-2X) and basis sets like 6-31G(d) for aluminum and oxygen can model Al-ligand bonding and charge distribution. Molecular dynamics simulations (e.g., using AMBER) may predict solvent interactions. Validation against experimental crystallographic or NMR data is essential .
Q. How do steric effects of the diphenoxy ligands influence the catalytic activity of this compound in polymerization reactions?
Bulky diphenoxy ligands limit chain-transfer reactions in olefin polymerization, favoring controlled chain growth. However, excessive steric hindrance may reduce catalytic turnover. Kinetic studies comparing this compound with less hindered analogs (e.g., methylaluminoxanes) can quantify these effects .
Q. What strategies can resolve contradictions in reported catalytic efficiencies of this compound across different studies?
Conduct meta-analyses to identify variables such as:
- Impurity profiles : Trace moisture or oxygen may deactivate catalysts.
- Substrate purity : Use HPLC-grade reagents to minimize interference.
- Reaction scale : Bench-scale vs. microreactor conditions. Reproducibility can be improved by adopting standardized protocols for solvent drying and catalyst activation .
Methodological Notes
- Data Analysis : Large datasets (e.g., NMR spectra, catalytic turnover numbers) should be processed using tools like MestReNova or OriginLab. Raw data must be archived in appendices for transparency .
- Contradictory Results : Document deviations in experimental parameters (e.g., stirring rate, temperature gradients) to identify error sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
